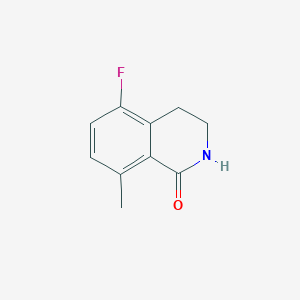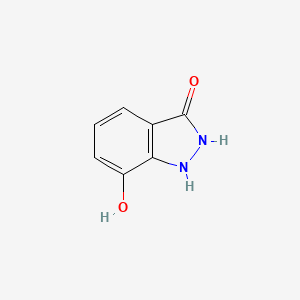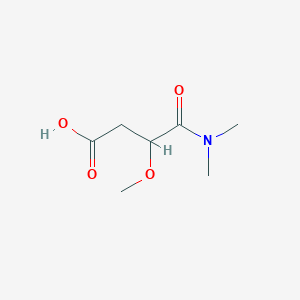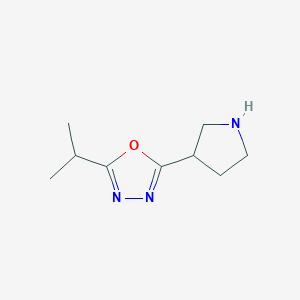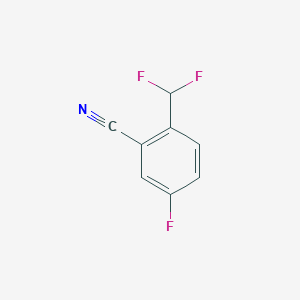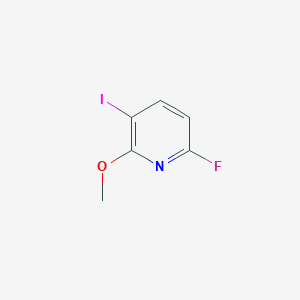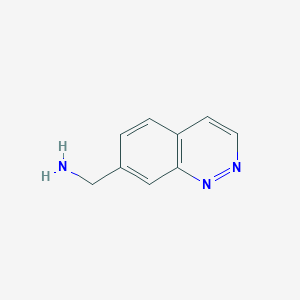
Cinnolin-7-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolin-7-ylmethanamine: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring attached to a methanamine group, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization of Arenediazonium Salts: One of the principal methods for synthesizing cinnoline derivatives involves the cyclization of arenediazonium salts.
Aryl Hydrazones and Aryl Hydrazines: Another approach involves the use of aryl hydrazones and aryl hydrazines as precursors.
Reductive Methods: Reductive methods are also employed for the synthesis of polycondensed derivatives of cinnoline.
Industrial Production Methods: Industrial production of cinnolin-7-ylmethanamine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Cinnolin-7-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cinnoline ring.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized cinnoline derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Cinnolin-7-ylmethanamine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe for mitochondrial staining. Its ability to selectively stain mitochondria makes it a valuable tool for studying cellular processes .
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable compound for various industrial applications .
Mecanismo De Acción
The mechanism of action of cinnolin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with mitochondrial proteins, leading to changes in mitochondrial function and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Quinolin-7-ylmethanamine: Similar in structure but with a quinoline ring instead of a cinnoline ring.
Indazolo[2,1-a]cinnolin-7-ium: A derivative with a fused indazole ring, exhibiting unique fluorescence properties.
Diazabenzofluoranthenium Salts: Compounds with a similar core structure but different functional groups, used in various applications.
Uniqueness: Cinnolin-7-ylmethanamine is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
cinnolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H,6,10H2 |
Clave InChI |
VMVRRFUAAYXOAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


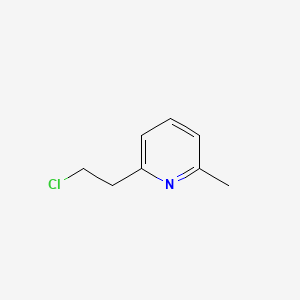
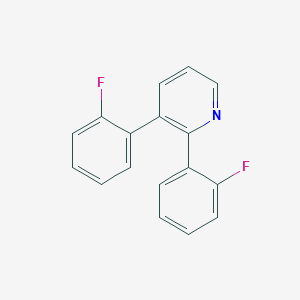
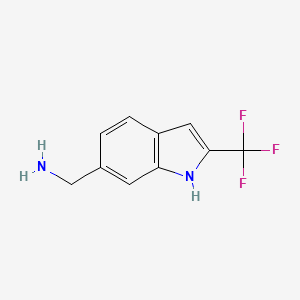
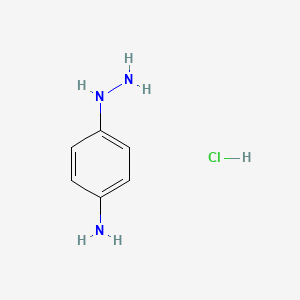
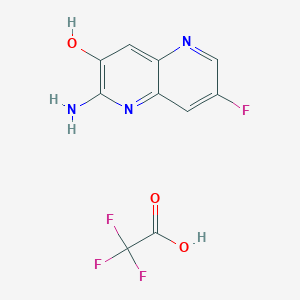
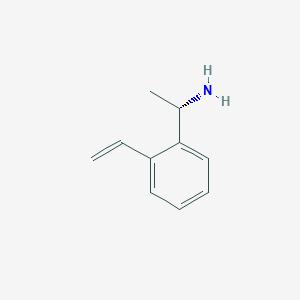
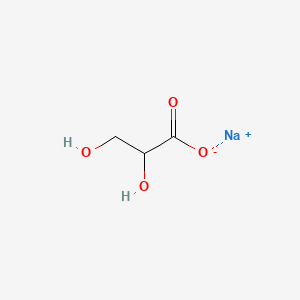
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
